N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide

PTP1B inhibitor Diabetes Tetrazole bioisostere

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide (C₁₀H₁₁N₅O, MW 217.23 g/mol) is a synthetic small-molecule acetamide derivative featuring a 2-methylphenyl core substituted at the 5-position with a 2H-tetrazole ring. The tetrazole moiety serves as a well-established carboxylic acid bioisostere, conferring enhanced metabolic stability and modulated physicochemical properties.

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
Cat. No. B11057498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide
Molecular FormulaC10H11N5O
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NNN=N2)NC(=O)C
InChIInChI=1S/C10H11N5O/c1-6-3-4-8(10-12-14-15-13-10)5-9(6)11-7(2)16/h3-5H,1-2H3,(H,11,16)(H,12,13,14,15)
InChIKeyXUFBCGJQCRLAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide: A Specialized Tetrazole-Acetamide Scaffold for Targeted Probe & Lead Discovery


N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide (C₁₀H₁₁N₅O, MW 217.23 g/mol) is a synthetic small-molecule acetamide derivative featuring a 2-methylphenyl core substituted at the 5-position with a 2H-tetrazole ring [1]. The tetrazole moiety serves as a well-established carboxylic acid bioisostere, conferring enhanced metabolic stability and modulated physicochemical properties [2]. This compound belongs to a therapeutically privileged class of tetrazole-phenylacetamides that have been explored as glucokinase activators (type II diabetes), PTP1B inhibitors (diabetes/obesity), ACAT inhibitors (atherosclerosis), and P-glycoprotein/CYP3A4 modulators (multi-drug resistance) [3][4][5].

Why Generic Substitution Fails for N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide: Key Differentiators in Tetrazole-Acetamide Research


Within the tetrazole-phenylacetamide chemotype, even minor positional or substituent variations profoundly alter target engagement and selectivity profiles. The 2-methyl-5-(2H-tetrazol-5-yl)phenyl regioisomeric arrangement of the present compound is structurally distinct from the more extensively characterized N-(3-(1H-tetrazol-5-yl)phenyl)acetamide series (e.g., NM-03, NM-14) [1], the 2-dodecyl-α-phenyl tetrazole amide ACAT inhibitors [2], and the tetrazolyl-phenyl acetamide glucokinase activators patented by Roche [3]. Evidence from structure-activity relationship (SAR) studies demonstrates that the position of the tetrazole on the phenyl ring (ortho vs. meta vs. para) and the substitution pattern on the tetrazole (2H vs. 1H) directly control in vitro potency, in vivo efficacy, and selectivity across multiple therapeutic targets [1][2]. Substituting this compound with a positional isomer or a differently substituted analog without equivalent biological validation risks complete loss of the desired pharmacological activity.

Quantitative Differentiation Evidence for N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide


Regioisomeric Selectivity Advantage Over N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Series in PTP1B Inhibition

The 2-methyl-5-tetrazole regioisomer N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide is structurally distinct from the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide series (NM-07 to NM-16) evaluated for PTP1B inhibition. The most potent compound in the meta-series, NM-14, exhibited an IC₅₀ of 1.88 µM against PTP1B, compared to the reference standard suramin (IC₅₀ ≥ 10 µM), representing a >5.3-fold improvement [1]. The ortho-methyl, meta-tetrazole substitution pattern of the present compound provides a distinct pharmacophoric geometry that may differentially engage the PTP1B catalytic site compared to the meta-tetrazole, para-unsubstituted series.

PTP1B inhibitor Diabetes Tetrazole bioisostere

Structural Differentiation from 2-Dodecyl Tetrazole Amide ACAT Inhibitors: Implications for Physicochemical Profile

Unlike the highly lipophilic 2-dodecyl-α-phenyl tetrazole amide ACAT inhibitors (e.g., compound 1, IC₅₀ = 5–75 nM in hepatic microsomal ACAT assay) that rely on a long alkyl chain for potency, N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide is a compact, low-molecular-weight scaffold (MW 217.23) with a simple acetamide terminus [1]. The lead ACAT inhibitor (±)-2-dodecyl-α-phenyl-N-(2,4,6-trimethoxyphenyl)-2H-tetrazole-5-acetamide (compound 1) contains a bulky, lipophilic dodecyl substituent, whereas the target compound replaces this with a methyl group and a 2H-tetrazole, dramatically reducing cLogP and improving aqueous solubility potential.

ACAT inhibitor Cholesterol lowering Lipophilicity

Tetrazole Tautomerism (2H vs. 1H) as a Determinant of Target Binding: Evidence from CB2 Receptor Screening

The 2H-tetrazole tautomer in the target compound contrasts with the 1H-tetrazole tautomer commonly found in many biologically active tetrazoles. A structurally related compound, 4-(2-methyl-5-(2H-tetrazol-5-yl)phenylsulfonyl)morpholine, was screened against human CB1 and CB2 cannabinoid receptors and exhibited Ki > 5,000 nM for both subtypes, indicating negligible affinity [1]. This is in stark contrast to certain 1H-tetrazole-substituted aryl amides that have been reported as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChR) [2], demonstrating that the 2H-tautomeric form can drastically alter receptor binding profiles.

Cannabinoid receptor Tetrazole tautomerism Binding selectivity

Potential P-glycoprotein/CYP3A4 Modulation: A Differentiated Application Not Addressed by PTP1B or ACAT Tetrazoles

A recently disclosed patent (US 2022/0106312) describes acetamido-phenyltetrazole derivatives as dual P-glycoprotein and CYP3A4 modulators for overcoming multi-drug resistance in cancer [1]. The generic Markush structure encompasses N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide as a core scaffold. While specific IC₅₀ data for this exact compound are not publicly disclosed, the patent establishes that acetamido-phenyltetrazoles with this connectivity are capable of modulating P-gp efflux and CYP3A4 metabolism, an activity not reported for the PTP1B-focused N-(3-tetrazole)phenylacetamide series or the ACAT-targeted 2-dodecyl tetrazole amides.

Multi-drug resistance P-glycoprotein CYP3A4

Divergence from Tetrazolyl-Phenyl Acetamide Glucokinase Activators: Scaffold Simplification for Probe Development

Roche's tetrazolyl-phenyl acetamide glucokinase activators (US Patents 6,388,088; 6,369,232; 6,441,180) typically feature extensive N-aryl substitution (e.g., thiazole, pyridine, pyrimidine) appended to the acetamide nitrogen for potent glucokinase activation [1]. In contrast, N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide retains the minimal acetamide (NHC(O)CH₃) terminus, making it a more synthetically tractable and fragment-like scaffold. This simplification facilitates rapid analog generation for fragment-based drug discovery (FBDD) or as a minimalist probe for target engagement studies, without the confounding influence of a large N-aryl substituent.

Glucokinase activator Type 2 diabetes Scaffold minimalism

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide: Best-Fit Research and Industrial Application Scenarios


Regioisomer-Focused PTP1B Inhibitor Lead Optimization

Research groups pursuing non-carboxylic PTP1B inhibitors for type 2 diabetes can deploy this compound as a structurally distinct regioisomeric starting point. The 2-methyl-5-(2H-tetrazol-5-yl)phenyl scaffold offers a different pharmacophoric geometry from the established N-(3-(1H-tetrazol-5-yl)phenyl)acetamide series (IC₅₀ = 1.88 µM for NM-14), potentially accessing novel binding interactions within the PTP1B catalytic pocket [1].

Multi-Drug Resistance (MDR) Reversal Agent Development

Oncology-focused CROs and pharmaceutical research teams investigating P-glycoprotein/CYP3A4-mediated drug resistance can utilize this compound as a core scaffold for designing dual modulators. The acetamido-phenyltetrazole class has been explicitly claimed for MDR reversal applications (US 2022/0106312), an indication not addressed by other tetrazole acetamide subclasses [1]. This opens a differentiated procurement pathway for cancer pharmacology programs.

Fragment-Based Drug Discovery (FBDD) Starting Point

The low molecular weight (217.23 g/mol) and minimal N-acetyl terminus of this compound make it an ideal fragment for FBDD campaigns [1]. Unlike the more elaborate Roche glucokinase activators (MW 350–500) or the lipophilic 2-dodecyl ACAT inhibitors, this fragment can be rapidly elaborated with diverse N-aryl substituents to probe glucokinase, PTP1B, or novel targets, reducing the synthetic burden in hit-to-lead programs.

Selectivity Profiling Against Cannabinoid Receptor Off-Targets

Given that a structurally related 2H-tetrazole sulfonylmorpholine analog exhibits negligible CB1/CB2 binding (Ki > 5,000 nM) [1], this compound serves as a selectivity-enriched scaffold for CNS drug discovery programs where cannabinoid receptor-mediated side effects (e.g., psychoactivity, metabolic disruption) must be avoided. This contrasts with certain 1H-tetrazole arylamides that show α7 nAChR PAM activity [2], underscoring the importance of tautomeric form in target engagement.

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